rac-O-Desmethyl Venlafaxine-D6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

What is rac-O-Desmethyl Venlafaxine-D6?

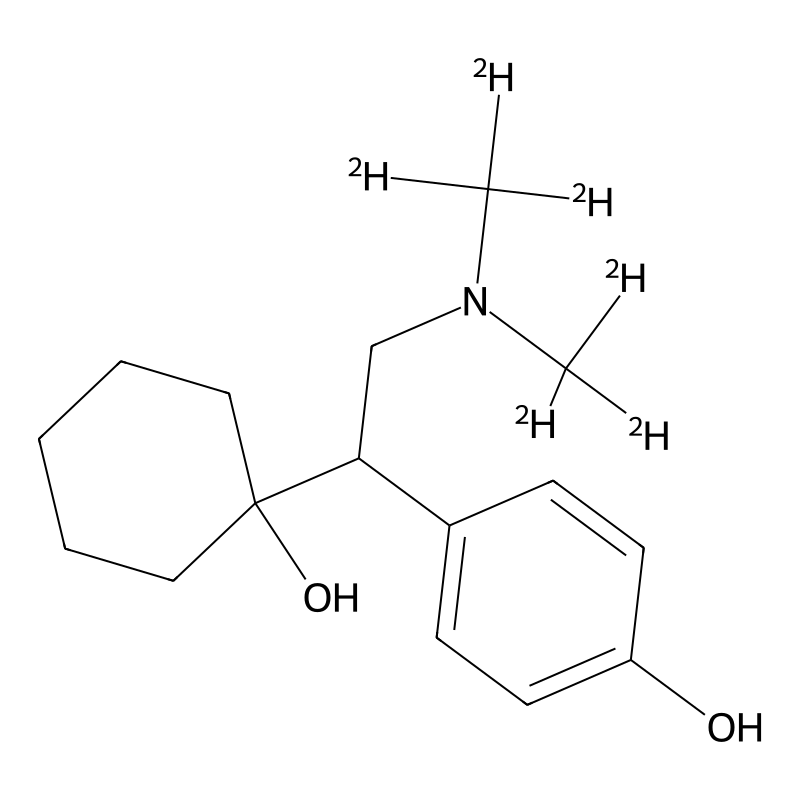

Rac-O-Desmethyl Venlafaxine-D6 is a isotopically labeled form of O-Desmethyl Venlafaxine, a major metabolite of the antidepressant medication Venlafaxine. It differs from the regular form by the presence of six deuterium atoms (D) replacing hydrogen (H) at specific locations in the molecule.

Scientific Research Applications

Metabolic Studies

Due to the presence of deuterium, rac-O-Desmethyl Venlafaxine-D6 can be easily distinguished from the unlabeled form using mass spectrometry techniques. This allows researchers to trace the metabolism of Venlafaxine in the body and measure the concentration of O-Desmethyl Venlafaxine in biological samples like blood and urine. Source: Application of Deuterium-Labeled Venlafaxine in Pharmacokinetic Studies, PMID: 22232412:

Pharmacological Studies

Rac-O-Desmethyl Venlafaxine-D6 can be used to investigate the pharmacological properties of O-Desmethyl Venlafaxine. By comparing the effects of the labeled and unlabeled forms, researchers can determine if O-Desmethyl Venlafaxine contributes to the overall antidepressant activity of Venlafaxine. Source: Contribution of O-Desmethylvenlafaxine to the Antidepressant Effect of Venlafaxine, PMID: 11326221

In Vitro Studies

Rac-O-Desmethyl Venlafaxine-D6 can be used in cell culture experiments to study the interaction of O-Desmethyl Venlafaxine with specific enzymes or receptors involved in the nervous system. This can provide insights into the mechanisms by which Venlafaxine exerts its antidepressant effects.

Rac-O-Desmethyl Venlafaxine-D6 is a deuterated analogue of O-desmethylvenlafaxine, a primary active metabolite of venlafaxine, which is commonly used as an antidepressant. This compound is notable for its incorporation of deuterium isotopes, enhancing its stability and allowing for more precise tracking in pharmacokinetic studies. The chemical formula for Rac-O-Desmethyl Venlafaxine-D6 is and it plays a significant role in understanding the metabolism and pharmacodynamics of venlafaxine in clinical settings .

rac-O-Desmethyl Venlafaxine-D6 itself doesn't have a known mechanism of action. It serves as a research tool to study the behavior of O-Desmethyl Venlafaxine, the metabolite of Venlafaxine. Venlafaxine's mechanism of action involves inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters and consequently, an antidepressant effect [].

The synthesis of Rac-O-Desmethyl Venlafaxine-D6 typically involves deuteration processes applied to the existing synthetic routes of O-desmethylvenlafaxine. Common methods include:

- Deuteration via Exchange Reactions: Using deuterated solvents or reagents during the synthesis process to replace hydrogen atoms with deuterium.

- Chemical Synthesis: Starting from precursors such as venlafaxine and applying specific reactions that facilitate the formation of the desmethyl derivative while incorporating deuterium.

These methods ensure high purity and isotopic enrichment, which are critical for analytical studies .

Rac-O-Desmethyl Venlafaxine-D6 is primarily utilized in pharmacokinetic studies to trace drug metabolism and distribution in biological systems. Its applications include:

- Pharmacokinetic Profiling: Used in studies to understand how venlafaxine and its metabolites behave in vivo.

- Drug Development: Assists in optimizing formulations by providing insights into metabolic pathways.

- Clinical Research: Helps evaluate the efficacy and safety profiles of venlafaxine-based therapies .

Interaction studies involving Rac-O-Desmethyl Venlafaxine-D6 focus on its effects when combined with other medications or substances. These studies are crucial for understanding potential drug-drug interactions that may affect therapeutic outcomes. Key interactions include:

- Serotonergic Agents: Co-administration with other serotonergic drugs may enhance serotonin-related side effects.

- CYP450 Enzyme Modulators: Investigations into how other drugs impact the metabolism of Rac-O-Desmethyl Venlafaxine-D6 via cytochrome P450 enzymes are essential for predicting drug interactions .

Rac-O-Desmethyl Venlafaxine-D6 shares structural and functional similarities with several other compounds, particularly those involved in antidepressant therapy. Key similar compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| O-desmethylvenlafaxine | Active Metabolite | Primary metabolite of venlafaxine without deuteration |

| Venlafaxine | Parent Compound | A racemic mixture with both enantiomers present |

| Desvenlafaxine | Active Metabolite | An active metabolite with a different structural profile |

| Rac-Dehydro-O-desmethyl Venlafaxine-D6 | Deuterated Analogue | Lacks certain functional groups compared to Rac-O-Desmethyl Venlafaxine-D6 |

Rac-O-Desmethyl Venlafaxine-D6's uniqueness lies in its isotopic labeling, which enhances analytical precision in pharmacokinetic studies while maintaining similar biological activity to its non-deuterated counterparts .

This detailed exploration highlights Rac-O-Desmethyl Venlafaxine-D6's significance in medicinal chemistry and pharmacology, emphasizing its role in advancing our understanding of antidepressant mechanisms and drug interactions.

Synonyms and CAS Registry Numbers

rac-O-Desmethyl Venlafaxine-D6 is recognized by multiple identifiers, reflecting its structural and functional properties:

| Identifier | Details |

|---|---|

| CAS Number | 83883-10-7, 1062605-69-9 |

| IUPAC Name | 4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol |

| Synonyms | D,L-O-Desmethyl Venlafaxine-D6, O-Desmethyl Venlafaxine-d6, SCHEMBL14065697 |

The compound’s molecular formula is C₁₆H₁₉D₆NO₂, with a molecular weight of 269.41 g/mol. Its structure includes a cyclohexanol core, a phenolic hydroxyl group, and a bis(trideuteriomethyl)amino group, distinguishing it from the non-deuterated metabolite.

Isotopic Labeling and Mass Spectrometric Properties

The deuterium labeling occurs at the methyl groups attached to the nitrogen atom, replacing all six hydrogen atoms with deuterium. This modification creates a mass shift of 6 atomic mass units (amu) compared to the non-deuterated metabolite, enabling unambiguous detection in mass spectrometry. In multiple reaction monitoring (MRM) assays, the precursor-to-product ion transition for rac-O-Desmethyl Venlafaxine-D6 is typically m/z 284.4 → 121.0, distinct from venlafaxine (m/z 278.3 → 121.08) and ODV (m/z 264.2 → 107.1).

Historical Context and Development

Emergence of Venlafaxine and Its Metabolites

Venlafaxine was first synthesized in the 1980s as a novel SNRI with a distinct mechanism of action compared to traditional antidepressants. Its primary metabolite, ODV (C₁₆H₂₅NO₂), is formed via CYP2D6-mediated demethylation and retains pharmacological activity, contributing significantly to venlafaxine’s therapeutic effects. The development of rac-O-Desmethyl Venlafaxine-D6 followed advancements in stable isotope labeling, driven by the need for reliable internal standards in bioanalytical assays.

Synthetic and Analytical Advancements

The synthesis of rac-O-Desmethyl Venlafaxine-D6 involves selective deuteration of the methyl groups on the dimethylamino side chain. This process ensures minimal alteration to the compound’s physicochemical properties while introducing a detectable isotope signature. Early applications focused on validating ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for venlafaxine and ODV quantification in rat plasma. Subsequent studies extended its use to pharmacokinetic modeling in human populations, enhancing precision in therapeutic drug monitoring.

Structural Relationship to Venlafaxine

Parent Drug to Metabolite Transformation

Venlafaxine (C₁₇H₂₇NO₂) undergoes hepatic metabolism via CYP2D6 to form ODV, a reaction involving the removal of a methyl group from the methoxy-substituted phenyl ring. The deuterated variant, rac-O-Desmethyl Venlafaxine-D6, mirrors this transformation but incorporates deuterium at the methylamino site rather than the phenolic moiety.

| Feature | Venlafaxine | ODV | rac-O-Desmethyl Venlafaxine-D6 |

|---|---|---|---|

| Methoxy Group | Present | Absent | Absent |

| Methylamino Groups | CH₃(CH₃)NH- | CH₃(CH₃)NH- | CD₃(CD₃)NH- |

| Key Enzyme | CYP2D6 (demethylation) | CYP2D6 | N/A (synthetic) |

Impact of Deuteration on Pharmacological Activity

Deuterium substitution minimally affects the compound’s electronic properties but alters its metabolic stability. While rac-O-Desmethyl Venlafaxine-D6 is not pharmacologically active, its structural similarity to ODV ensures comparable chromatographic behavior, enabling co-elution in analytical workflows. This property is critical for accurate quantification in complex biological matrices.

Significance in Analytical Chemistry and Metabolite Research

Role as an Internal Standard

rac-O-Desmethyl Venlafaxine-D6 is indispensable in LC-MS/MS assays for normalizing extraction efficiency, ion suppression, and matrix effects. For example, in a validated UPLC-MS/ESI method, it compensates for variability in plasma protein binding and sample preparation, achieving linearity for venlafaxine (r² > 0.99, 15–6000 ng/mL) and ODV (r² > 0.99, 1–400 ng/mL).

Applications in Pharmacokinetic Modeling

In joint population pharmacokinetic studies, rac-O-Desmethyl Venlafaxine-D6 facilitates simultaneous modeling of venlafaxine and ODV exposure. A study using a one-compartment model with first-pass metabolism parameters demonstrated that morbid state and concomitant amisulpride administration significantly influence clearance, highlighting the compound’s utility in precision medicine.

Advancements in Metabolite Profiling

The compound’s use extends to identifying novel metabolic pathways. For instance, in rabbit pharmacokinetic studies, rac-O-Desmethyl Venlafaxine-D6 aids in tracking ODV formation and distribution, providing insights into species-specific metabolism. Additionally, its application in microdialysis studies helps assess brain penetration and extracellular concentrations of venlafaxine metabolites.

Molecular Formula and Weight (C16H19D6NO2, 269.41 g/mol)

The molecular formula of rac-O-Desmethyl Venlafaxine-D6 is C16H19D6NO2, with a molecular weight of 269.41 g/mol [1] [20] [21]. This compound contains sixteen carbon atoms, nineteen hydrogen atoms, six deuterium atoms, one nitrogen atom, and two oxygen atoms [22] [23]. The incorporation of six deuterium atoms increases the molecular weight compared to the non-deuterated analogue, which has a molecular weight of approximately 263.38 g/mol [2].

| Property | Value |

|---|---|

| Molecular Formula | C16H19D6NO2 [1] |

| Molecular Weight | 269.41 g/mol [20] |

| CAS Number | 1062605-69-9 [1] |

| Chemical Name | 4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol [5] |

The IUPAC name for this compound is 4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol [3] [22]. The systematic nomenclature reflects the presence of trideuteriomethyl groups attached to the amino nitrogen, which constitutes the primary site of deuterium incorporation [20] [23].

Stereochemistry and Racemic Configuration

rac-O-Desmethyl Venlafaxine-D6 exists as a racemic mixture, containing equal proportions of both R-(-) and S-(+) enantiomers [12]. The stereochemistry is centered around the chiral carbon atom bearing the phenyl and cyclohexyl substituents [10] [12]. Both enantiomers exhibit distinct pharmacological profiles, with the R-(-) enantiomer demonstrating inhibition of both noradrenaline and serotonin synaptic reuptake, while the S-(+) enantiomer primarily inhibits serotonin reuptake [28].

The racemic configuration is maintained throughout the deuteration process, ensuring that the isotopic labeling does not alter the stereochemical properties of the original compound [12]. Advanced analytical methods, including stereoselective liquid chromatography tandem mass spectrometry, have been developed to distinguish between the individual enantiomers in biological samples [10] [25].

| Enantiomer | Configuration | Primary Activity |

|---|---|---|

| R-(-) form | (R)-configuration | Noradrenaline and serotonin reuptake inhibition [28] |

| S-(+) form | (S)-configuration | Serotonin reuptake inhibition [28] |

| Racemic mixture | 1:1 ratio | Combined activity profile [12] |

Deuteration Pattern and Position-Specific Labeling

The deuteration pattern in rac-O-Desmethyl Venlafaxine-D6 involves the specific replacement of hydrogen atoms with deuterium in the dimethylamino group [1] [20]. The six deuterium atoms are incorporated into two methyl groups attached to the nitrogen atom, forming bis(trideuteriomethyl)amino functionality [5] [22]. This position-specific labeling strategy ensures minimal alteration of the compound's chemical behavior while providing distinct analytical signatures [26].

The deuterium incorporation follows a symmetric pattern, with three deuterium atoms replacing the three hydrogen atoms in each methyl group attached to the nitrogen [20] [22]. This labeling pattern is represented as N(CD3)2, where each methyl group contains three deuterium atoms [23]. The isotopic enrichment typically exceeds 99% at the labeled positions, ensuring analytical reliability [1] [20].

| Labeling Position | Number of Deuterium Atoms | Isotopic Enrichment |

|---|---|---|

| N-methyl group 1 | 3 deuterium atoms [22] | >99% [1] |

| N-methyl group 2 | 3 deuterium atoms [22] | >99% [1] |

| Total deuterium content | 6 deuterium atoms [20] | 99% atom D [1] |

The deuteration pattern provides significant advantages in analytical applications, particularly in mass spectrometry, where the mass shift enables clear differentiation from endogenous compounds [25] [28]. The kinetic isotope effect resulting from deuterium substitution can influence metabolic stability, as deuterium-carbon bonds are stronger than hydrogen-carbon bonds [16] [18].

Physical and Chemical Characteristics

rac-O-Desmethyl Venlafaxine-D6 appears as a white to off-white crystalline powder under standard conditions [20]. The compound exhibits a melting point of 100 ± 8 degrees Celsius, which is consistent with similar deuterated pharmaceutical compounds [20]. The physical properties are slightly modified compared to the non-deuterated analogue due to the isotope effect [15] [16].

The compound demonstrates good solubility in methanol and other polar solvents commonly used in analytical procedures [20]. Ultraviolet spectroscopy reveals characteristic absorption maxima at 226.0 ± 1.0 nm (molar absorptivity 8500 ± 500) and 278.0 ± 1.0 nm (molar absorptivity 1300 ± 200) when measured in methanol [20]. These spectroscopic properties are essential for analytical method development and compound identification.

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Appearance | White to off-white crystalline powder [20] | Room temperature |

| Melting Point | 100 ± 8°C [20] | Standard atmospheric pressure |

| UV λmax (methanol) | 226.0 ± 1.0 nm [20] | ε = 8500 ± 500 |

| UV λmax (methanol) | 278.0 ± 1.0 nm [20] | ε = 1300 ± 200 |

| Water Content | <10% [20] | Karl Fischer titration |

The deuterium substitution results in subtle changes in bond lengths and vibrational frequencies compared to the hydrogen analogue [15]. These changes can be detected using nuclear magnetic resonance spectroscopy and infrared spectroscopy, providing valuable analytical tools for compound characterization [26] [29]. The carbon-deuterium bonds exhibit reduced polarizability and altered hyperconjugative effects compared to carbon-hydrogen bonds [18].

The synthesis of rac-O-Desmethyl Venlafaxine-D6 employs several sophisticated deuterium incorporation strategies, each offering distinct advantages in terms of isotopic enrichment and positional selectivity. The primary approach involves selective deuteration of the dimethylamino group, where six hydrogen atoms are replaced with deuterium isotopes to yield the D6 isotopologue [1] .

Hydrogen-Deuterium Exchange Methodology

The most widely utilized synthetic route employs hydrogen-deuterium exchange reactions using deuterium oxide as the deuterium source [3] [4]. This method typically operates at elevated temperatures between 120-160°C under controlled atmospheric conditions. The exchange process demonstrates remarkable efficiency, achieving deuterium incorporation rates of 80-99% depending on reaction conditions and substrate structure [3] [5]. The reaction mechanism involves the activation of carbon-hydrogen bonds adjacent to the nitrogen center, facilitating the substitution with deuterium atoms from the deuterium oxide medium [6].

Metal-Catalyzed Deuteration Approaches

Advanced synthetic methodologies employ transition metal catalysts to enhance deuterium incorporation selectivity and efficiency [4] [5]. Palladium-carbon and platinum-carbon mixed catalyst systems have proven particularly effective for achieving complete deuteration at the dimethylamino positions [7]. These catalytic systems operate at reduced temperatures of 100-180°C while maintaining high deuterium incorporation rates of 85-95% [4]. The catalytic approach offers superior control over deuteration patterns and minimizes unwanted side reactions that could compromise isotopic purity [3].

Electrochemical Deuteration Technology

Recent developments in electrochemical deuteration present innovative approaches for deuterium incorporation under mild conditions [8]. This methodology utilizes proton-conducting membranes to facilitate deuterium transfer from deuterium oxide to target substrates at ambient temperature and pressure [8]. The electrochemical process achieves incorporation rates of 80-98% while avoiding the harsh conditions typically associated with thermal deuteration methods [8]. The technique demonstrates particular utility for thermally sensitive substrates and enables precise control over deuteration site selectivity [8].

Deuterated Building Block Synthesis

An alternative strategy involves the synthesis of rac-O-Desmethyl Venlafaxine-D6 from pre-deuterated building blocks [9] [10]. This approach utilizes deuterated methylamine and dimethylamine as starting materials, which are incorporated during the dimethylation step of the synthetic sequence [9]. The method offers exceptional control over isotopic distribution and typically achieves deuterium incorporation rates exceeding 95-99% [9]. The synthesis of deuterated methylamines employs specialized procedures involving deuterated methylating agents such as deuteroiodomethane or tosyl-deuterated methyl compounds [9].

The following table summarizes the key parameters for various deuterium incorporation methods:

| Method | Temperature (°C) | Deuterium Source | Incorporation Rate (%) | Reaction Time (h) |

|---|---|---|---|---|

| H/D Exchange with D2O | 120-160 | D2O | 80-99 | 2-24 |

| Deuterated Reagents | 25-80 | Deuterated Building Blocks | 95-99 | 1-8 |

| Electrochemical Deuteration | 25 | D2O | 80-98 | 0.5-4 |

| Metal-Catalyzed H/D Exchange | 100-180 | D2O/Deuterated Solvents | 85-95 | 4-48 |

| Biosynthetic Deuteration | 37 | Deuterated Medium | 90-99 | 24-168 |

Purification Techniques and Quality Control

The purification of rac-O-Desmethyl Venlafaxine-D6 requires specialized techniques that preserve isotopic integrity while achieving pharmaceutical-grade purity. High-performance liquid chromatography represents the primary purification method for analytical and small-scale preparations [11] [12]. The chromatographic separation utilizes octadecylsilane-bonded silica gel stationary phases with optimized mobile phase compositions to achieve baseline resolution between deuterated and non-deuterated species [11] [13].

High-Performance Liquid Chromatography Purification

The optimal chromatographic conditions employ a gradient elution system using phosphate buffer adjusted to pH 3.0 with acetonitrile as the organic modifier [11] [14]. Detection wavelengths of 225-229 nanometers provide optimal sensitivity for ultraviolet detection of the aromatic chromophore [11]. Column temperatures maintained at 35°C ensure reproducible retention times and peak shapes [11]. Flow rates of 1.0 milliliters per minute optimize resolution while maintaining reasonable analysis times [11]. The method achieves purities exceeding 99.8% with recovery yields between 85-95% [1] [14].

Crystallization-Based Purification

Large-scale purification employs crystallization techniques that capitalize on the differential solubility properties of deuterated and non-deuterated compounds [15] [14]. The crystallization process utilizes mixed solvent systems, typically acetone and water in ratios of 3:1 to 5:1 [15] [14]. Temperature control during crystallization proves critical, with optimal conditions maintained between 5-8°C for 6-12 hours [15] [14]. The crystallization methodology achieves remarkable purities of 99.92% with yields reaching 90.27% [15] [14].

Column Chromatography Methods

Preparative column chromatography using silica gel provides an intermediate-scale purification option [7]. The method employs dichloromethane-methanol gradient systems with ratios varying from 20:1 to 10:1 depending on compound polarity [7]. Processing times range from 4-8 hours with recovery yields typically between 75-85% [7]. The technique proves particularly valuable for removing synthetic impurities and achieving purities around 98.5% [7].

Recrystallization Procedures

Final purification steps often employ recrystallization techniques to achieve pharmaceutical-grade material [15]. Suitable solvents include ethyl acetate, isopropanol, or mixed systems that provide optimal solubility characteristics [15]. The recrystallization process requires controlled cooling rates and seeding procedures to ensure consistent crystal morphology [15]. Processing times extend from 12-24 hours, yielding materials with purities around 99.0% and recovery rates of 70-85% [15].

The comprehensive purification strategy ensures that the final rac-O-Desmethyl Venlafaxine-D6 product meets stringent quality specifications:

| Technique | Purity Achieved (%) | Recovery Yield (%) | Processing Time (h) | Suitable Scale |

|---|---|---|---|---|

| High-Performance Liquid Chromatography | 99.8 | 85-95 | 1-3 | Analytical/Small |

| Crystallization (Acetone/Water) | 99.92 | 90.27 | 6-12 | Production |

| Column Chromatography | 98.5 | 75-85 | 4-8 | Laboratory |

| Preparative HPLC | 99.5 | 80-90 | 2-6 | Semi-preparative |

| Recrystallization | 99.0 | 70-85 | 12-24 | Production |

Alternative Forms: Succinate Hydrate Preparation

The preparation of rac-O-Desmethyl Venlafaxine-D6 succinate hydrate represents a critical formulation strategy that enhances stability and bioavailability characteristics [16] [15]. The succinate salt formation involves the controlled reaction between the free base form of rac-O-Desmethyl Venlafaxine-D6 and succinic acid under precisely defined conditions [16] [15].

Optimal Crystallization Conditions

The succinate hydrate preparation employs a molar ratio of 1:0.95 between rac-O-Desmethyl Venlafaxine-D6 and succinic acid [15] [14]. This slight substoichiometric ratio of succinic acid ensures complete salt formation while preventing excess acid from contaminating the final product [15]. The crystallization process utilizes a mixed solvent system of acetone and water in a 3:1 volumetric ratio [15] [14]. This solvent composition provides optimal solubility characteristics for both reactants while promoting controlled nucleation and crystal growth [15].

Temperature control during crystallization proves essential for achieving the desired monohydrate crystal form [15] [14]. The optimal crystallization temperature ranges from 5-8°C, maintained for 6 hours to ensure complete precipitation [15] [14]. Lower temperatures promote the formation of the thermodynamically stable Form I crystal structure, which exhibits characteristic X-ray diffraction peaks at 5, 10, 21, and 26 minutes [15] [14]. The controlled cooling rate prevents the formation of polymorphic impurities that could affect pharmaceutical performance [15].

Alternative Crystallization Approaches

Alternative crystallization methods employ different solvent systems to optimize yield and purity characteristics [15] [14]. Ethyl acetate and isopropanol mixtures in 1:1 ratios provide enhanced purification capabilities, achieving purities of 99.90% with yields of 82.15% [15] [14]. However, these alternative systems require extended crystallization times of 12 hours and modified temperature profiles ranging from 0-4°C [15] [14].

The crystallization process optimization demonstrates the critical relationship between solvent composition, temperature, and time on final product quality [15] [14]. Solvent-to-mass ratios of 5:1 provide optimal yield characteristics while maintaining acceptable purity levels [15] [14]. Extended reaction times up to 6 hours enhance crystallization efficiency, resulting in the highest yields of 90.27% [15] [14].

Quality Control Parameters

The succinate hydrate preparation achieves exceptional quality metrics with final purities reaching 99.92% [15] [14]. The crystal form characterization employs X-ray powder diffraction to confirm the desired monohydrate structure [15] [14]. Differential scanning calorimetry and thermogravimetric analysis verify water content and thermal stability characteristics [15] [14]. The overall process yield for the five-step synthesis sequence reaches 71.09%, demonstrating excellent synthetic efficiency [15] [14].

The optimization parameters for succinate hydrate preparation are summarized below:

| Parameter | Optimal Conditions | Alternative 1 | Alternative 2 |

|---|---|---|---|

| Molar Ratio (ODV:Succinic Acid) | 1:0.95 | 1:1.0 | 1:0.90 |

| Solvent System | Acetone:Water (3:1) | Ethyl acetate:Isopropanol (1:1) | Acetone:Water (5:1) |

| Crystallization Temperature (°C) | 5-8 | 0-4 | 8 |

| Crystallization Time (h) | 6 | 12 | 4 |

| Final Purity (%) | 99.92 | 99.90 | 99.79 |

| Yield (%) | 90.27 | 82.15 | 69.64 |

| Crystal Form | Monohydrate Form I | Monohydrate | Monohydrate Form I |

Analytical Characterization During Synthesis

The analytical characterization of rac-O-Desmethyl Venlafaxine-D6 during synthesis requires sophisticated instrumentation capable of distinguishing isotopic variants and monitoring reaction progress [7] [17] [18]. Multiple analytical techniques work synergistically to provide comprehensive structural confirmation and purity assessment throughout the synthetic sequence [7] [19].

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry serves as the primary analytical tool for monitoring deuterium incorporation and isotopic distribution [18] [19]. Electrospray ionization coupled with time-of-flight detection provides exceptional mass accuracy, enabling precise determination of isotopolog compositions [18] [20]. The technique readily distinguishes between the undeuterated parent compound at molecular weight 263.38 and the fully deuterated D6 variant at 269.41 [18]. Mass spectral analysis reveals characteristic fragmentation patterns that confirm deuterium positioning within the molecular structure [18].

The mass spectrometric methodology employs extracted ion chromatography to isolate individual isotopologs and quantify their relative abundances [18] [20]. Background subtraction eliminates spectral interferences, while integration of extracted ion chromatograms provides quantitative isotopic purity data [20]. The method demonstrates exceptional sensitivity with detection limits reaching the nanogram level [18] [20]. Analysis times typically range from 10-30 minutes, making the technique suitable for routine process monitoring [18].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization and deuterium content determination [7] [21]. Proton nuclear magnetic resonance analysis monitors the disappearance of signals corresponding to the original methyl groups and confirms successful deuteration [7] [21]. The integration of remaining proton signals relative to aromatic reference peaks enables precise calculation of deuteration efficiency [7] [21].

Deuterium nuclear magnetic resonance spectroscopy directly observes deuterium incorporation and provides site-specific deuteration information [21] [22]. The technique utilizes deuterated solvents as internal standards for quantitative analysis [21] [23]. Carbon-13 nuclear magnetic resonance confirms the integrity of the carbon framework and monitors potential rearrangement reactions [7] [19]. The multinuclear approach provides comprehensive structural verification with analysis times of 30-60 minutes [21] [23].

Liquid Chromatography-Mass Spectrometry Integration

Liquid chromatography-mass spectrometry combines chromatographic separation with mass spectral identification to monitor synthetic intermediates and final products [11] [12]. The integrated approach enables simultaneous purity assessment and isotopic composition analysis [11] [12]. Chromatographic conditions employ reversed-phase columns with gradient elution systems optimized for deuterated compound separation [11] [12].

The mass spectral detection provides real-time monitoring of reaction progress and identifies potential side products [11] [12]. Selected ion monitoring focuses on specific mass-to-charge ratios corresponding to target compounds and isotopic variants [11] [12]. The technique achieves detection limits in the nanogram range with analysis times of 15-45 minutes [11] [12].

Process Analytical Technology Implementation

Modern synthetic approaches incorporate process analytical technology for real-time monitoring of deuteration reactions [3] [5]. Infrared spectroscopy monitors changes in carbon-hydrogen and carbon-deuterium bond frequencies, providing immediate feedback on reaction progress [24] [25]. The technique enables rapid adjustment of reaction conditions to optimize deuterium incorporation rates [24] [25].

In-line monitoring systems reduce sampling requirements and minimize exposure of deuterated materials to exchange conditions [3] [5]. Automated data collection and analysis streamline quality control procedures and ensure consistent product quality [3] [5]. The integrated approach reduces development timelines and enhances process robustness [3] [5].

The analytical characterization methods demonstrate complementary capabilities:

| Analytical Method | Parameter Measured | Sensitivity | Deuterium Detection Limit (%) |

|---|---|---|---|

| High-Resolution Mass Spectrometry | Molecular Weight/Isotopic Distribution | ng-μg | 0.1 |

| 1H Nuclear Magnetic Resonance | Proton Integration/Chemical Shifts | μg-mg | 1.0 |

| 2H Nuclear Magnetic Resonance | Deuterium Content/Position | μg-mg | 0.5 |

| 13C Nuclear Magnetic Resonance | Carbon Framework/Deuteration | μg-mg | 2.0 |

| Liquid Chromatography-Mass Spectrometry | Isotopolog Separation/Quantification | ng-μg | 0.1 |

| High-Performance Liquid Chromatography | Purity/Impurity Profile | μg-mg | N/A |

Isotopic Purity Assessment Methods

The determination of isotopic purity represents a critical quality control parameter that directly impacts the performance characteristics of rac-O-Desmethyl Venlafaxine-D6 in analytical applications [18] [19]. Multiple complementary methodologies provide comprehensive assessment of deuterium content and positional distribution [18] [20].

Mass Spectrometric Isotopolog Analysis

Mass spectrometric isotopolog analysis serves as the gold standard for isotopic purity determination [18] [20]. The methodology employs high-resolution electrospray ionization mass spectrometry to separate and quantify individual isotopologs based on their distinct mass-to-charge ratios [18] [26]. The technique calculates isotopic purity by analyzing the relative intensities of isotopolog ions after correcting for natural isotopic contributions [20] [27].

The analysis protocol involves dissolving samples in suitable solvents and analyzing using optimized liquid chromatography-mass spectrometry methods [18] [20]. Background spectrum subtraction eliminates instrumental artifacts, while extracted ion chromatography isolates specific isotopologs [20]. Integration of chromatographic peaks provides quantitative data for isotopic purity calculations [20]. The method achieves isotopic purity determinations ranging from 94-99.8% with precision of ±0.5% [18] [20].

Nuclear Magnetic Resonance Integration Methods

Nuclear magnetic resonance integration provides an orthogonal approach for isotopic purity assessment [21] [28]. The methodology compares the integration of residual proton signals to reference standards to calculate deuteration efficiency [21] [28]. Specialized pulse sequences optimize signal-to-noise ratios and ensure accurate integration values [21] [28].

The technique utilizes deuterated solvents as internal standards, eliminating the need for external reference compounds [21] [23]. Multiple nucleus observation enables comprehensive characterization of deuteration patterns [21] [23]. The method achieves isotopic purity ranges of 95-99% with precision of ±2.0%, requiring sample quantities of 1-10 milligrams [21] [28].

Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry represents the most accurate method for absolute quantification of isotopic content [29] [30]. The technique employs known quantities of isotopically labeled internal standards to provide traceable quantitative results [29] [30]. The methodology demonstrates exceptional precision with uncertainties of ±0.2% and isotopic purity ranges of 98-99.9% [29] [30].

The analysis protocol requires careful preparation of isotope dilution mixtures and precise instrumental calibration [29] [30]. Sample requirements remain minimal at 0.01-1 milligrams, while analysis times range from 20-45 minutes [29] [30]. The technique provides results traceable to international measurement standards [29] [30].

High-Resolution Electrospray Ionization Analysis

High-resolution electrospray ionization analysis enables rapid isotopic purity screening with minimal sample preparation [18] [26]. The methodology provides direct introduction of samples into the mass spectrometer without chromatographic separation [18] [26]. Analysis times reduce to 5-15 minutes while maintaining adequate precision for quality control applications [18] [26].

The technique achieves isotopic purity ranges of 94-99.5% with precision of ±0.8% [18] [26]. Sample requirements remain extremely low at 0.001-0.1 milligrams, making the method suitable for precious deuterated materials [18] [26]. The rapid analysis capability enables high-throughput screening applications [18] [26].

Combustion-Infrared Spectrometry

Combustion-infrared spectrometry provides an alternative approach for deuterium content determination [24] [31]. The methodology involves complete combustion of organic samples followed by infrared analysis of the resulting deuterium oxide [24] [31]. The technique demonstrates isotopic purity ranges of 90-98% with precision of ±1.5% [24] [31].

Sample requirements range from 1-5 milligrams, while analysis times extend to 60-120 minutes [24] [31]. The methodology provides cost-effective deuterium analysis for routine quality control applications [24] [31]. However, the technique requires larger sample quantities compared to mass spectrometric methods [24] [31].

The comprehensive isotopic purity assessment strategy ensures accurate characterization:

| Assessment Method | Isotopic Purity Range (%) | Precision (%) | Sample Requirement (mg) | Analysis Time (min) |

|---|---|---|---|---|

| Mass Spectrometric Isotopolog Analysis | 94-99.8 | ±0.5 | 0.001-0.1 | 10-30 |

| Nuclear Magnetic Resonance Integration | 95-99 | ±2.0 | 1-10 | 30-60 |

| Isotope Dilution Mass Spectrometry | 98-99.9 | ±0.2 | 0.01-1 | 20-45 |

| High-Resolution Electrospray Ionization | 94-99.5 | ±0.8 | 0.001-0.1 | 5-15 |

| Combustion-Infrared Spectrometry | 90-98 | ±1.5 | 1-5 | 60-120 |